H-Cys-Val-2-Nal-Met-OH

描述

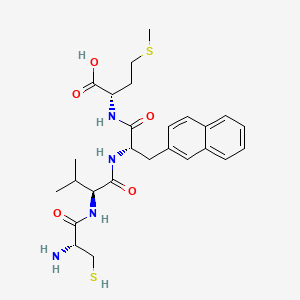

H-Cys-Val-2-Nal-Met-OH is a synthetic peptide derivative known for its peptidomimetic properties. This compound is composed of cysteine, valine, 2-naphthylalanine, and methionine residues. It is primarily used in scientific research for labeling short peptide sequences .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Val-2-Nal-Met-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically starts with the attachment of the first amino acid (cysteine) to a solid resin. Subsequent amino acids (valine, 2-naphthylalanine, and methionine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions

H-Cys-Val-2-Nal-Met-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

Reduction: The disulfide bond can be reduced back to free thiol groups.

Substitution: The methionine residue can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of alkylated methionine derivatives.

科学研究应用

H-Cys-Val-2-Nal-Met-OH has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of diagnostic assays and biosensors.

作用机制

H-Cys-Val-2-Nal-Met-OH exerts its effects by mimicking the structure and function of natural peptides. It can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The compound’s peptidomimetic nature allows it to bind to these targets with high affinity and specificity, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

H-Cys-Val-2-Nal-OH: Lacks the methionine residue, making it less hydrophobic.

H-Cys-Val-Met-OH: Lacks the 2-naphthylalanine residue, reducing its aromaticity.

H-Cys-2-Nal-Met-OH: Lacks the valine residue, affecting its overall structure.

Uniqueness

H-Cys-Val-2-Nal-Met-OH is unique due to the presence of the 2-naphthylalanine residue, which enhances its aromaticity and hydrophobicity. This feature allows it to interact more effectively with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical research .

生物活性

H-Cys-Val-2-Nal-Met-OH, also known by its CAS number 158022-12-9, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into its structure, biological functions, and relevant research findings, including case studies and data tables.

Structure and Properties

This compound is a peptidomimetic derivative characterized by the following molecular features:

- Molecular Formula : CHNOS

- Molecular Weight : 548.718 g/mol

- Peptide Sequence : Contains cysteine (Cys), valine (Val), 2-naphthylalanine (2-Nal), and methionine (Met) residues.

This compound's structure allows it to interact with biological systems effectively, particularly in signaling pathways and receptor interactions.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive potential of various peptide analogs, including this compound. Research indicates that modifications in peptide sequences can enhance their affinity for mu-opioid receptors (MOR), leading to significant pain relief effects. For instance, certain analogs demonstrated stronger antinociceptive effects when administered intracerebroventricularly in animal models .

Receptor Affinity

This compound has been investigated for its binding affinity to various receptors. The compound has shown promise as a receptor antagonist, particularly against neurokinin B (NKB) and gastrin-releasing peptide (GRP) receptors. Studies involving transfected cell lines revealed that this compound could effectively inhibit receptor-mediated signaling pathways, suggesting its potential for therapeutic applications in pain management and other conditions influenced by these receptors .

Case Studies

- Peptide Drug Conjugates : A study explored the synthesis of peptide-drug conjugates utilizing this compound as a scaffold. The resulting compounds exhibited enhanced stability and bioactivity, indicating the potential for developing new therapeutic agents in medicinal chemistry .

- Antinociceptive Testing : In a controlled experiment, researchers administered this compound to mice and measured pain response using the hot plate test. Results indicated a significant reduction in pain sensitivity compared to control groups, supporting the compound's antinociceptive properties .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the structural characteristics of H-Cys-Val-2-Nal-Met-OH, and how do they influence its biochemical interactions?

- Methodological Answer : The peptide sequence includes cysteine (Cys), valine (Val), 2-naphthylalanine (2-Nal), and methionine (Met), with a free thiol group from cysteine that may form disulfide bonds. Structural analysis typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to confirm sequence integrity and folding. The 2-Nal residue introduces aromatic hydrophobicity, which can enhance membrane interaction or receptor binding .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility challenges arise from hydrophobic residues like 2-Nal. Adjusting pH with NaOH (e.g., pH 8) improves aqueous solubility, as demonstrated in peptide handling protocols. For example, dissolving in H₂O at 1 mg/mL with ultrasonication and pH adjustment is a common approach . Buffered solutions (e.g., PBS) with low concentrations of organic solvents (e.g., <5% DMSO) may also be tested.

Q. What are the recommended storage conditions to maintain peptide stability?

- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight containers to prevent oxidation (e.g., methionine side chains) and hydrolysis. For short-term use, solutions should be aliquoted to avoid freeze-thaw cycles and kept at 4°C with protease inhibitors if necessary. Stability assays using HPLC can monitor degradation over time .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound across studies be reconciled?

- Methodological Answer : Discrepancies may stem from variations in experimental design (e.g., cell lines, assay conditions). A systematic review should be conducted following PRISMA guidelines, including sensitivity analyses to assess heterogeneity. Network meta-analysis (NMA) can compare indirect evidence from studies with differing control groups, addressing biases in head-to-head comparisons . Data should be stratified by variables like peptide purity (≥95% by HPLC) or solvent systems .

Q. What strategies are effective for designing dose-response studies to evaluate this peptide’s receptor-binding affinity?

- Methodological Answer : Use a logarithmic dose range (e.g., 1 nM–100 µM) to capture saturation effects. Competitive binding assays (e.g., SPR or radioligand displacement) should include positive controls (e.g., known antagonists) and account for nonspecific binding via parallel experiments with excess unlabeled ligand. Data normalization to baseline activity and Hill slope analysis improve reproducibility .

Q. How can researchers address challenges in synthesizing this compound with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Critical steps include:

- Coupling Optimization : Extend reaction times for 2-Nal due to steric hindrance.

- Disulfide Bond Formation : Use orthogonal protecting groups (e.g., Trt for Cys) and oxidative folding protocols (e.g., glutathione redox buffer).

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Purity should be validated via MS and amino acid analysis .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSWNVHTKOMLQ-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658614 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158022-12-9 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。